Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups, along with a methyl ester functional group. This compound is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate typically involves the reaction of trifluoromethylbenzene with 2-bromophenyl fluoride. This reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Reactions: The major products are typically derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The products are biaryl compounds formed through the coupling of the aryl groups.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing their activity .
Comparison with Similar Compounds
- Methyl 2-bromo-4-fluoro-5-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
Comparison: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHCBALXALVTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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